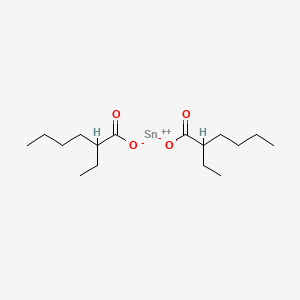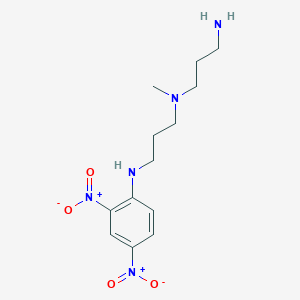
Stannous octoate
Descripción general
Descripción
Stannous octoate, also known as Tin (II) 2-ethylhexanoate or tin (II) octoate, is a compound of tin . It is produced by the reaction of tin (II) oxide and 2-ethylhexanoic acid . It is a clear colorless liquid at room temperature, though often appears yellow due to impurities, likely resulting from oxidation of Sn (II) to Sn (IV) . It is sometimes used as a catalyst for ring-opening polymerization, such as for the production of polylactic acid .
Synthesis Analysis
Stannous octoate is produced by the reaction of tin (II) oxide and 2-ethylhexanoic acid . A preparation process of stannous octoate involves putting stannous oxide and isooctanoic acid into a reaction kettle in proportion, carrying out a dehydration reaction at a temperature of 115-130°C until no fraction generation, further conducting the reaction for 2-3 hours, then performing cooling and filtering so as to obtain a stannous octoate end product .
Molecular Structure Analysis
The molecular formula of Stannous octoate is C16H30O4Sn . The molecular weight is 405.12 g/mol .
Chemical Reactions Analysis
Stannous octoate is commonly used as a catalyst in the synthesis of polymeric materials . It is used in the ring-opening polymerization of D,L-lactide and epsilon-caprolactone dimers to synthesize elastomeric copolymers with two different molecular weights .
Physical And Chemical Properties Analysis
Stannous octoate is a yellow liquid with a density of 1.251 g/cm^3 . It has a refractive index of 1.493 . It degrades in water to form Sn (IV) .
Aplicaciones Científicas De Investigación
Biomedical Applications
Stannous octoate is used in the synthesis of biodegradable poly (lactic acid) (PLA) based scaffolds . These scaffolds are used in biomedical applications due to their biocompatibility and biodegradability . The use of stannous octoate in surface-induced ring-opening polymerization has been reported for medical device applications .
Waste Management
Stannous octoate is used as a catalyst in the glycolysis of flexible polyurethane wastes . This process helps in recovering polyols with improved quality compared to single-phase processes . The catalytic activity of stannous octoate in this process has been found to be superior to other catalysts previously employed for this application .
Synthesis of Polymeric Materials
Stannous octoate is a versatile catalyst used in the synthesis of polymeric materials . It has demonstrated its effectiveness in producing elastomeric copolymers and PLA-grafted M-alginate aerogels .
Catalyst for Carbon Dioxide Conversion
Stannous octoate has been used to prepare a tin (IV) oxide catalyst for converting carbon monoxide and oxygen to carbon dioxide .
Mecanismo De Acción
Target of Action
Stannous octoate, also known as tin(II) 2-ethylhexanoate or tin(II) octoate, is primarily used as a catalyst in the synthesis of polymeric materials . Its primary targets are the monomers of these polymers, such as D,L-lactide and epsilon-caprolactone . These monomers are involved in the production of elastomeric copolymers and polylactic acid .
Mode of Action
Stannous octoate interacts with its targets through a process known as ring-opening polymerization . In this process, the stannous octoate acts as a catalyst, facilitating the reaction between the monomers to form long-chain polymers . The results were consistent with a mechanism in which stannous alkoxide initiator is formed in situ via reaction between stannous octoate and alcohol, and stannous alkoxide chain ends are the actively propagating species .
Biochemical Pathways
The primary biochemical pathway affected by stannous octoate is the polymerization of lactides and other cyclic esters . This process results in the formation of polymeric materials, such as elastomeric copolymers and polylactic acid . These materials have a wide range of applications, including the production of flexible foams for mattresses, furniture, and carpeting markets .
Pharmacokinetics
It is known that stannous octoate is a clear colorless liquid at room temperature, though often appears yellow due to impurities, likely resulting from oxidation of sn(ii) to sn(iv) .
Result of Action
The result of stannous octoate’s action is the formation of polymeric materials with tailored mechanical properties and controlled degradation rates . For example, when combined with hydroxyapatite, the resulting copolymers can create bone-filling composites . These materials have significant potential for use in medical applications, such as tissue engineering and drug delivery .
Action Environment
The action of stannous octoate can be influenced by various environmental factors. For instance, it is known to degrade in water to form Sn(IV) . Therefore, the presence of water can influence the efficacy and stability of stannous octoate. Additionally, it should be stored in a cool, ventilated area away from heat sources and sunlight to ensure safety .
Safety and Hazards
Direcciones Futuras
Stannous octoate is widely used in the polymer industry as a catalyst for the production of polyurethane foams and elastomers . It is also used in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer that has many fields of applications like medical, food industrial field, or for other general purposes . The future of Stannous octoate lies in its potential applications in drug delivery .
Propiedades
IUPAC Name |
2-ethylhexanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBAEPSJVUENNK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027138 | |
| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tin(II) 2-ethylhexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Tin(II) 2-ethylhexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Stannous octoate | |
CAS RN |
301-10-0 | |
| Record name | Stannous 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STANNOUS 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol](/img/structure/B1220889.png)

